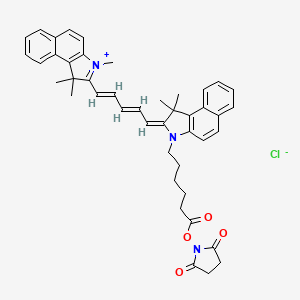

Cyanine5.5 NHS-ester (673/707nm)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanine5.5 NHS-ester is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It is an analog of Cy5.5® NHS ester . The dye emits far-red and near-infrared light, making it ideal for fluorescence measurements where background fluorescence is a concern . It is also suitable for in vivo near-infrared (NIR) imaging experiments .

Synthesis Analysis

The synthesis of Cyanine5.5 NHS-ester involves the reaction of the dye with amino-groups in peptides, proteins, and oligonucleotides . The NHS ester group in the dye reacts with the amino group to form a stable amide bond .Molecular Structure Analysis

The molecular weight of Cyanine5.5 NHS-ester is 767.67 g/mol . Its molecular formula is C44H46BF4N3O4 .Chemical Reactions Analysis

The primary chemical reaction involving Cyanine5.5 NHS-ester is its reaction with amino-groups in peptides, proteins, and oligonucleotides . This reaction forms a stable amide bond .Physical And Chemical Properties Analysis

Cyanine5.5 NHS-ester is a dark blue to violet solid . It is soluble in organic solvents such as DMSO, DMF, and dichloromethane, but practically insoluble in water (< 1 uM, < 1 mg/L) . The dye has an excitation/absorption maximum at 684 nm and an emission maximum at 710 nm .科学的研究の応用

Protein Labeling and Analysis

Cyanine5.5 NHS-ester is frequently utilized in protein labeling. It serves as an effective tool in proteomics for differential proteome analysis through pre-electrophoresis labelling, as demonstrated with IC‐OSu ethyl‐Cy3 and ethyl‐Cy5 N‐hydroxysuccinimide ester cyanine dyes. These dyes offer benefits like sample multiplexing and accurate quantitation (Tsolakos et al., 2009). Moreover, a study by Jung and Kim (2006) highlights the practical syntheses of indocyanine and benzoxazolium dyes, including their NHS esters, for applications in difference gel electrophoresis, underscoring the versatility of these dyes in protein analysis (Jung & Kim, 2006).

Site-Specific Protein Modification

Cyanine5.5 NHS-ester is used for site-specific protein modification. This is crucial for understanding protein interactions and mechanisms, as seen in the study by Dempsey et al. (2018), where NHS-esters were transformed for site-specific labeling on N-terminal Cys residues. This method was applied to study the ubiquitin E3 ligase WWP2, providing insights into its interaction with substrates and its autoubiquitination molecularity (Dempsey et al., 2018).

Single Molecule Detection and Immunoassay

The development of novel cyanine dyes, including Cyanine5.5 NHS-ester, has been pivotal in applications like single molecule detection (SMD) and fluorescence resonance energy transfer (FRET) immunoassay. These dyes' strong absorption and fluorescence properties make them ideal for these applications, as detailed in studies by Oswald et al. (2001) and Hovor et al. (2019) (Oswald et al., 2001) (Hovor et al., 2019).

Gas Phase Reactivity and Fluorescence Detection

In the field of analytical chemistry, Cyanine5.5 NHS-ester has been explored for its reactivity in gas-phase conjugation reactions, as shown in a study by Peng et al. (2014). This study provides insights into the reactivity of carboxylates with NHS esters in the gas phase, which is valuable for understanding and optimizing conjugation reactions (Peng et al., 2014). Additionally, the utility of Cyanine5.5 NHS-ester in enhancing the sensitivity of fluorescence detection in protein analysis is highlighted by Qiao et al. (2009), who used a Cyanine dye for high-performance liquid chromatography with fluorescence detection (Qiao et al., 2009).

将来の方向性

The use of Cyanine5.5 NHS-ester in fluorescence measurements and in vivo near-infrared (NIR) imaging experiments suggests potential applications in biomedical research and medical diagnostics . Its ability to label amino-groups in peptides, proteins, and oligonucleotides could be exploited in the development of new diagnostic and therapeutic techniques .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMDNMICOSZPR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanine5.5 NHS-ester (673/707nm) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)

![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)